molecular formula C20H18N2O3S B2529703 2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 899354-00-8

2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2529703
CAS RN: 899354-00-8
M. Wt: 366.44
InChI Key: NOYZEVMFBNLOPD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Computational tools play an important role in investigating the molecular structure and electronic properties of a wide range of highly functionalized systems . The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .


Chemical Reactions Analysis

The reactions of similar compounds are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Scientific Research Applications

Antitumor Activity and Synthesis

Research on compounds similar to 2-(2,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, such as pyrimidine derivatives, has shown significant antitumor activities. For instance, the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have demonstrated potent lipid-soluble inhibition of mammalian dihydrofolate reductase, alongside significant activity against the Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Optical and Structural Analysis

Pyrimidine derivatives have also been explored for their optical properties and structural analysis. A study on thiopyrimidine derivatives revealed their importance in nonlinear optics (NLO) fields, showing that these compounds exhibit considerable NLO character, which could be recommended for optoelectronic applications (Hussain et al., 2020).

Molecular Docking and Antimicrobial Activity

The exploration of novel pyrimidine derivatives from 2,3-Furandiones has demonstrated the potential antimicrobial potency of these compounds, suggesting their utility as potent antimicrobial agents against various gram-positive and gram-negative bacteria (Koca & Yıldırım, 2009).

Enzyme Inhibition for Disease Treatment

Further research has delved into the conversion reactions of pyrimidine-thiones with nucleophilic reagents, revealing their good inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These findings highlight the potential therapeutic applications of pyrimidine-thiones derivatives in treating diseases associated with enzyme dysfunction (Taslimi et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

For similar compounds, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

The future directions for similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-11-4-7-16-12(8-11)9-15-19(25-16)21-18(22-20(15)26)14-6-5-13(23-2)10-17(14)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYZEVMFBNLOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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